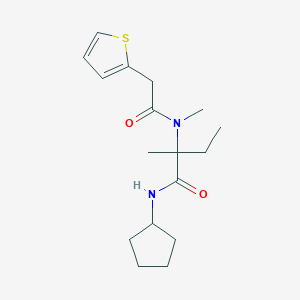
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. This compound is known to interact with the endocannabinoid system in the human body, which is responsible for regulating various physiological processes such as appetite, pain sensation, mood, and memory.
Mechanism of Action
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide binds to the cannabinoid receptors in the human body, which are located in the brain, immune system, and other organs. This binding activates the endocannabinoid system, which regulates various physiological processes such as appetite, pain sensation, mood, and memory.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide has been shown to have various biochemical and physiological effects in the human body. It has been shown to increase appetite, reduce pain sensation, and improve memory function. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide in lab experiments is its ability to selectively target the endocannabinoid system, which makes it a useful tool for studying the effects of cannabinoids on various physiological processes. However, one limitation of using this compound is its potential for toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide. One potential direction is to study its potential use in cancer treatment, as it has been shown to have anti-cancer properties. Another potential direction is to study its effects on the immune system and its potential use in treating autoimmune disorders. Additionally, further research is needed to fully understand the potential risks and benefits of using N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide in scientific research.
Synthesis Methods
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide can be synthesized using various methods, including the reaction of cyclopentanone with methylamine, followed by the reaction of the resulting product with thiophene-2-carboxylic acid, and then acetylation of the amine group with acetic anhydride. The final product is obtained by the reaction of the resulting intermediate with N-methylbutyramide.
Scientific Research Applications
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been used to study the effects of cannabinoids on pain perception, appetite regulation, and memory function. It has also been used to study the effects of cannabinoids on cancer cells and their potential use in cancer treatment.
properties
IUPAC Name |
N-cyclopentyl-2-methyl-2-[methyl-(2-thiophen-2-ylacetyl)amino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-4-17(2,16(21)18-13-8-5-6-9-13)19(3)15(20)12-14-10-7-11-22-14/h7,10-11,13H,4-6,8-9,12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWVNUOXVNAYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCC1)N(C)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methyl-2-(N-methyl-2-(thiophen-2-yl)acetamido)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

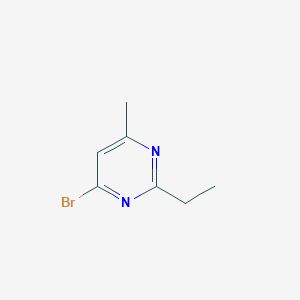

methanone](/img/structure/B2976749.png)
![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)
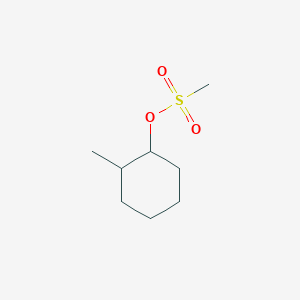
![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)

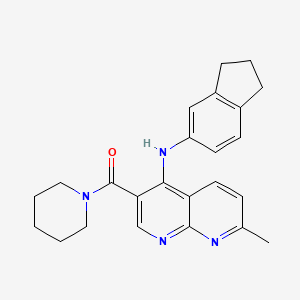
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)
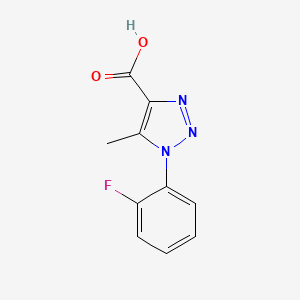


![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)